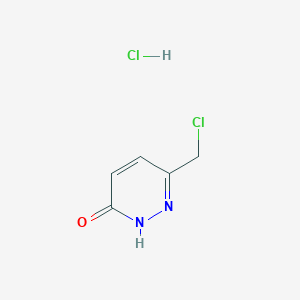
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Application in Hyper Cross-linked Polymers (HCPs)
Scientific Field
Polymer Chemistry
Application Summary
This compound is utilized in the synthesis of HCPs, which are porous materials with high surface areas used for environmental pollution control and catalysis.
Methods of Application
The synthesis involves Friedel-Craft reactions, where the compound acts as a crosslinker to introduce tiny pores into the polymer, enhancing its reactivity due to increased surface area.
Results Summary
HCPs exhibit excellent porosity, low density, efficient adsorption properties, and high thermal and chemical stability. They are used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Application in Porous Polymer Materials
Scientific Field
Material Science
Application Summary
The compound is integral in creating porous polymer materials with diverse synthetic methods, easy functionalization, and high surface area for energy and environmental applications.
Methods of Application
The compound is used in post-crosslinking polystyrene-based precursors or one-step self-polycondensation to adjust the porous topology of the polymer framework.
Results Summary
The resulting materials are used for gas storage, carbon capture, pollutant removal, molecular separation, catalysis, drug delivery, and sensing, due to their customized micromorphology and functionalities .
Application in Drug Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
“3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride” serves as a precursor in the synthesis of various bioactive molecules, particularly in the creation of novel triazole derivatives.
Methods of Application
The compound undergoes chemical reactions to introduce electrophiles or nucleophiles around the core structures, leading to the construction of diverse bioactive molecules.
Results Summary
The synthesis of triazole derivatives has led to the development of compounds with potential therapeutic applications, although specific quantitative data is not provided in the available literature .
Application in Anti-inflammatory Drug Development
Scientific Field
Pharmacology
Application Summary
This compound has been identified as a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with a focus on improving selectivity and reducing gastrointestinal toxicity.
Methods of Application
The compound is used as a precursor in the synthesis of novel salicylic acid derivatives. These derivatives are designed to selectively inhibit the COX-2 enzyme, which is responsible for inflammation and pain, while minimizing the inhibition of COX-1, which protects the gastrointestinal tract.
Results Summary
Preliminary assessments have shown that derivatives of this compound exhibit COX-2 specificity, a favorable toxicity profile, and promising analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a promising candidate for new drug development .
The research into this compound’s applications is ongoing, and the potential for discovering new uses is vast. As the scientific community continues to explore its properties, we can expect to see further innovative applications in various fields of science and medicine. For the most current and detailed information, direct consultation of scientific publications and databases is recommended.
Application in Fluorescent Probe Development
Scientific Field
Biochemistry and Molecular Biology
Application Summary
This compound is used in the development of fluorescent probes, which are essential tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity.
Methods of Application
The compound is incorporated into the structure of fluorescent probes, which can detect specific biomolecules or molecular activities within cells through fluorescence signals.
Results Summary
Fluorescent probes developed with this compound have shown improved performance in terms of stability and non-toxicity, making them suitable for a wide range of applications in molecular detection .
Application in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound has potential applications in the synthesis of nanoparticles, which are pivotal in technological advancements due to their adaptable characteristics and enhanced performance.
Methods of Application
It can be used as a precursor or stabilizing agent in the green synthesis of nanoparticles, which is an eco-friendly and cost-effective method.
Results Summary
Nanoparticles synthesized using this compound could have applications in environmental monitoring, as functional food additives, and as antimicrobial agents due to their biocompatibility and bioactivity .
特性
IUPAC Name |
3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFDDKIVKVCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)
![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)
![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)
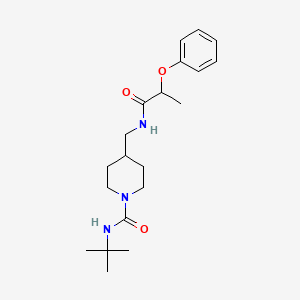
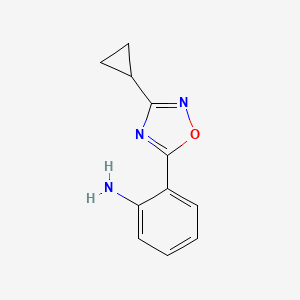
![1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2978980.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2978981.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)
![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
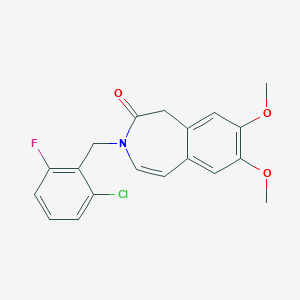

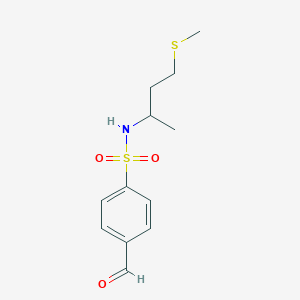
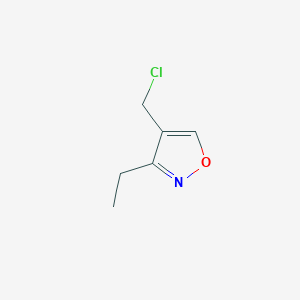
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)